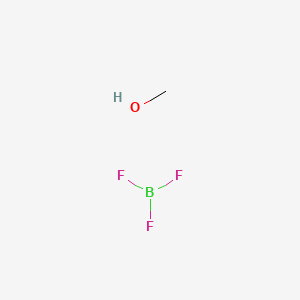

Boron trifluoride methanol

Description

Properties

IUPAC Name |

methanol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYCUKPDAAYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.5 [mmHg] | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-57-9, 2802-68-8 | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boron Trifluoride Methanol Complex: A Comprehensive Technical Guide to its Chemical Properties and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The boron trifluoride methanol complex (BF₃·CH₃OH) is a highly versatile and potent Lewis acid catalyst integral to modern organic synthesis.[1][2] While gaseous boron trifluoride presents significant handling challenges, its complex with methanol offers a more manageable liquid form with moderated, yet highly effective, catalytic activity.[1] This guide provides an in-depth exploration of the fundamental chemical properties, reaction mechanisms, and key applications of the BF₃·CH₃OH complex. We will delve into the causality behind its catalytic power, provide field-proven experimental protocols, and address the critical safety and handling procedures required for its use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent's full potential in their synthetic endeavors.

Core Chemical & Physical Properties

The this compound complex is a coordination compound formed through a Lewis acid-base interaction, where the electron-deficient boron atom of BF₃ accepts a lone pair of electrons from the oxygen atom of methanol.[3][4] This interaction tempers the reactivity of BF₃, making it a more selective and easier-to-handle reagent.[1] The complex is typically a colorless to pale yellow liquid with a pungent odor.[5][6][7]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the this compound complex.

| Property | Value | Source(s) |

| Chemical Formula | CH₄BF₃O or BF₃·CH₃OH | [3][5] |

| Molecular Weight | 99.85 g/mol | [7] |

| CAS Number | 373-57-9 | [3][8] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][7][9] |

| Density | Approx. 0.859 - 1.222 g/mL at 25°C (Varies with solution concentration) | [9] |

| Boiling Point | 58-65°C (decomposes) | [7][9][10] |

| Flash Point | 16°C (60.8°F) - closed cup | |

| Solubility | Soluble in polar organic solvents; reacts violently with water | [5][7] |

The Nature of its Lewis Acidity

The catalytic efficacy of the BF₃·CH₃OH complex is fundamentally rooted in its nature as a Lewis acid. Boron trifluoride itself is a powerful Lewis acid because the boron atom has an incomplete electron octet, making it a potent electron pair acceptor.[1][4] When complexed with methanol, this acidity is moderated but remains significant enough to activate a wide range of functional groups.[1]

The primary mechanism of action involves the coordination of the electron-deficient boron center to an electron-rich atom (typically oxygen or nitrogen) in a substrate molecule.[11] This coordination withdraws electron density, enhancing the electrophilicity of the substrate and rendering it more susceptible to nucleophilic attack.[2][11] This principle is the cornerstone of its utility in numerous organic transformations.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 373-57-9 | Benchchem [benchchem.com]

- 3. CAS 373-57-9: this compound complex [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. nbinno.com [nbinno.com]

- 8. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure of the Boron Trifluoride Methanol Adduct

Abstract

Boron trifluoride (BF₃) is a potent and versatile Lewis acid with extensive applications in organic synthesis and industrial catalysis.[1] Its high reactivity, however, presents challenges in handling and control. Complexation with Lewis bases, such as methanol (CH₃OH), yields adducts that moderate this reactivity while preserving catalytic efficacy. This guide provides a comprehensive examination of the structure of the boron trifluoride methanol adduct (BF₃·CH₃OH), a coordination compound formed through a classic Lewis acid-base interaction.[2] We will delve into the electronic and molecular structure, bonding characteristics, and the spectroscopic techniques used for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize boron-based reagents and seek a deeper mechanistic understanding of their structure and function.

Formation and Stoichiometry: A Lewis Acid-Base Interaction

The formation of the this compound adduct is a quintessential example of a Lewis acid-base reaction. Boron trifluoride, with its electron-deficient boron atom (possessing an incomplete octet), acts as a potent electron-pair acceptor, or Lewis acid.[3][4] Methanol, featuring an oxygen atom with two lone pairs of electrons, serves as the electron-pair donor, or Lewis base.[2]

The reaction is exothermic and involves the donation of a lone pair from the methanol oxygen to the empty p-orbital of the boron atom, forming a stable coordinate covalent bond.[3][5]

BF₃ (Lewis Acid) + CH₃OH (Lewis Base) ⇌ BF₃·CH₃OH (Adduct)

Depending on the molar ratio of the reactants, different stoichiometries can be observed. While the 1:1 adduct (BF₃·CH₃OH) is the primary species, a 1:2 adduct (BF₃·2CH₃OH) can also form, particularly at higher methanol concentrations.[5][6] In the 1:2 complex, it is understood that the second methanol molecule is hydrogen-bonded to the oxygen of the first, coordinated methanol molecule.[5]

Caption: Lewis acid-base reaction forming the BF₃·CH₃OH adduct.

Molecular and Electronic Structure

The formation of the adduct induces significant changes in the molecular geometry and electronic distribution of the constituent molecules.

-

Geometry: Free BF₃ has a trigonal planar geometry (D₃h symmetry) with B-F bond lengths of approximately 1.30 Å.[4][7] Upon complexation, the geometry around the boron atom re-hybridizes from sp² to sp³, adopting a tetrahedral configuration.[5] This structural change is a direct consequence of the formation of the fourth bond with the methanol oxygen.

-

Bonding: The newly formed B-O bond is a coordinate covalent bond. This interaction leads to a redistribution of electron density. The B-F bonds lengthen and weaken as electron density is drawn towards the new B-O bond. Concurrently, the C-O bond in the methanol moiety is also affected. This modulation of bond strengths is a key factor in the adduct's catalytic activity, particularly in reactions like esterification where it facilitates the activation of the methanol molecule.[5]

Spectroscopic Characterization

The structural changes upon adduct formation are readily observable using various spectroscopic techniques. These methods provide invaluable, field-proven insights into the bonding and electronic environment of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the adduct in solution. ¹H, ¹⁹F, and ¹¹B NMR are all employed to probe the local environments of the respective nuclei.[8][9]

-

¹H NMR: The chemical shifts of the methyl (CH₃) and hydroxyl (OH) protons of methanol experience a downfield shift upon coordination to BF₃. This deshielding effect is caused by the electron-withdrawing nature of the BF₃ group, which pulls electron density away from the methanol protons.[6]

-

¹⁹F NMR: In free BF₃, a single sharp resonance is observed. Upon adduct formation, the fluorine signal also shifts, and coupling to the boron nucleus may be observed. Fluorine exchange between the 1:1 adduct and any free boron trifluoride in solution can be studied by monitoring the coalescence temperature of their respective NMR signals, providing kinetic data on the lability of the coordinate bond.[5][6]

-

¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. The shift for the four-coordinate boron in the adduct is significantly different from that of the three-coordinate boron in free BF₃, providing clear evidence of complex formation.[8][10]

| Nucleus | Species | Typical Chemical Shift (ppm) | Rationale |

| ¹H | Free CH₃OH | ~3.4 (CH₃), variable (OH) | Reference chemical shifts. |

| BF₃·CH₃OH | Downfield shift | Deshielding due to electron withdrawal by the Lewis acidic boron center.[6] | |

| ¹⁹F | Free BF₃ | ~ -130 ppm | Reference for trigonal planar BF₃. |

| BF₃·CH₃OH | Shifted resonance | Change in electronic environment and geometry around boron.[10] | |

| ¹¹B | Free BF₃ | ~ 10 ppm | Characteristic of three-coordinate boron. |

| BF₃·CH₃OH | ~ 0 ppm (broad) | Characteristic of four-coordinate, tetrahedral boron.[10] |

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are directly related to bond strengths and molecular symmetry.

-

B-F Stretching Modes: In free, trigonal planar BF₃, the symmetric B-F stretching mode (ν₁) is IR-inactive but Raman-active, while the asymmetric stretch (ν₃) is IR-active.[5][11] Upon formation of the tetrahedral adduct, the symmetry is lowered, and these selection rules change. The B-F stretching frequencies typically decrease, indicating a weakening of the B-F bonds as boron's electron density is shared with the methanol oxygen.

-

C-O Stretching Mode: The C-O stretching frequency in the methanol moiety also shifts upon complexation, reflecting the change in the electronic environment around the oxygen atom.

Experimental Protocols: A Self-Validating System

The following protocols describe standard methodologies for the spectroscopic characterization of the BF₃·CH₃OH adduct.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: a. In a nitrogen-filled glovebox, add 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) to a dry NMR tube. b. Add a known concentration of methanol to the solvent. c. Acquire a reference spectrum (¹H, ¹¹B, ¹⁹F) of the free methanol solution. d. To the same tube, carefully add a stoichiometric equivalent of BF₃ etherate or introduce BF₃ gas slowly while cooling the sample. Causality: BF₃ is highly reactive and the reaction is exothermic; slow addition and cooling prevent side reactions and pressure buildup. e. Seal the NMR tube securely.

-

Data Acquisition: a. Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra of the adduct solution at room temperature. b. For dynamic studies, acquire spectra at various temperatures (e.g., from -50°C to 50°C) to observe exchange phenomena.

-

Data Interpretation: a. Compare the spectra of the adduct to the reference spectra of free methanol and literature values for BF₃. b. Validation: Confirm the formation of the adduct by observing the characteristic downfield shift of the methanol proton signals and the appearance of a new resonance in the ¹¹B spectrum corresponding to a four-coordinate boron atom.[6][10]

Caption: Experimental workflow for NMR characterization of the adduct.

Conclusion

The this compound adduct is a structurally well-defined coordination complex whose properties are a direct result of the fundamental Lewis acid-base interaction between its components. The transformation of the boron center from a trigonal planar to a tetrahedral geometry is the hallmark of this adduct formation, a change that is unequivocally confirmed by ¹¹B and ¹⁹F NMR spectroscopy. Vibrational spectroscopy further corroborates this structural change by revealing the weakening of the B-F bonds upon complexation. A thorough understanding of this structure, grounded in empirical spectroscopic data, is essential for rationally employing this versatile reagent in catalysis and organic synthesis, enabling professionals in drug development and materials science to harness its moderated yet potent reactivity with precision.

References

-

Shandong Heyi Gas Co., Ltd. (2025, March 11). What is this compound complex and its applications? Retrieved from Shandong Heyi Gas Co., Ltd. website.[12]

-

Gauth. (n.d.). The Lewis acid-base reaction that takes place when Methanol reacts with BF₃. Retrieved from Gauth website.[3]

-

CymitQuimica. (n.d.). CAS 373-57-9: this compound complex. Retrieved from CymitQuimica website.[2]

-

Guidechem. (n.d.). This compound complex 2802-68-8 wiki. Retrieved from Guidechem website.[13]

-

SpectraBase. (n.d.). boron trifluoride, compound with methanol (1:2) - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase website.[14]

-

Benchchem. (n.d.). An In-depth Technical Guide to the Lewis Acidity of the this compound Complex. Retrieved from Benchchem website.[1]

-

Benchchem. (n.d.). This compound | 373-57-9. Retrieved from Benchchem website.[5]

-

ECHEMI. (n.d.). 373-57-9, this compound complex Formula. Retrieved from ECHEMI website.[15]

-

Sigma-Aldrich. (n.d.). Boron trifluoride-methanol solution. Retrieved from Sigma-Aldrich website.

-

Gal, J.-F., et al. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. Molecules, 26(21), 6659. National Institutes of Health.[16]

-

National Center for Biotechnology Information. (n.d.). Boron, trifluoro(methanol)-, (T-4)-. PubChem Compound Database. Retrieved from [Link]]

-

Fratiello, A., & Schuster, R. E. (1972). Nuclear magnetic resonance studies of methanol-boron trifluoride complexes. Journal of Organic Chemistry, 37(14), 2291-2294. ACS Publications.[6]

-

Gal, J.-F., et al. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. ResearchGate.[17]

-

Gal, J.-F., et al. (2021). (PDF) Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. ResearchGate.[18]

-

Wikipedia. (n.d.). Boron trifluoride. Retrieved from Wikipedia website.[4]

-

Chem-Impex. (n.d.). Boron trifluoride-methanol solution, 12 - 16% (1.5M) in methanol. Retrieved from Chem-Impex website.[19]

-

Chegg. (2021, March 9). Solved The reaction of methanol and boron trifluoride. Retrieved from Chegg.com.[20]

-

Materials Project. (n.d.). mp-558149: BF3 (Monoclinic, P2_1/c, 14). Retrieved from Materials Project website.[7]

-

SpectraBase. (n.d.). boron trifluoride, compound with methanol (1:2) - Optional[FTIR] - Spectrum. Retrieved from SpectraBase website.[21]

-

Heyi Gas. (n.d.). Boron Trifluoride Uses. Retrieved from Heyi Gas website.[22]

-

Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water. (2022). ChemRxiv. Cambridge Open Engage.[8]

-

(PDF) Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water. (n.d.). ResearchGate.[9]

-

BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Information. (n.d.). The Royal Society of Chemistry.[10]

-

1H and 19F nuclear magnetic resonance spectra of the adduct BF3.H2O. (n.d.). ResearchGate.[23]

-

Mitchell, M. J., et al. (n.d.). Boron trifluoride-methanol complex as a non-depurinating detritylating agent in DNA synthesis. Nucleic Acids Research. National Institutes of Health.[24]

-

IR spectra of BF3 complex compounds and calculation of the equilibrium constants of chemical isotopic exchange reactions. Part 1. (1974). Kernenergie, 17(1), 20-23. INIS-IAEA.

-

Fratiello, A., & Schuster, R. E. (1971). A Direct 'T-I and 19F Nuclear Magnetic Resonance Study of Boron Trifluoride Complexes... ElectronicsAndBooks.

-

Dows, D. A. (1962). Infrared Spectrum of Crystalline Boron Trifluoride. The Journal of Chemical Physics, 36(10), 2833-2836. OUCI.[11]

-

Gal, J.-F., et al. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. MDPI.[25]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 373-57-9: this compound complex [cymitquimica.com]

- 3. gauthmath.com [gauthmath.com]

- 4. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 5. This compound | 373-57-9 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Infrared Spectrum of Crystalline Boron Trifluoride [ouci.dntb.gov.ua]

- 12. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 13. Page loading... [guidechem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. echemi.com [echemi.com]

- 16. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. Solved The reaction of methanol and boron trifluoride | Chegg.com [chegg.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Boron Trifluoride Uses, this compound Solution | Heyi Gas [heyigasglobal.com]

- 23. researchgate.net [researchgate.net]

- 24. Boron trifluoride-methanol complex as a non-depurinating detritylating agent in DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Synthesis and preparation of boron trifluoride methanol solution

An In-Depth Technical Guide to the Synthesis, Preparation, and Handling of Boron Trifluoride Methanol Solution

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and safe handling of this compound (BF₃·MeOH) solution. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides field-proven protocols, and establishes a framework for safe and effective utilization of this potent and versatile Lewis acid catalyst.

Foundational Principles: Understanding the BF₃·Methanol Complex

Boron trifluoride (BF₃) is a powerful Lewis acid owing to the electron-deficient nature of its central boron atom. In its gaseous state, BF₃ is highly toxic and difficult to handle. To moderate its reactivity and improve its utility in a laboratory setting, it is commonly complexed with a Lewis base. Methanol (CH₃OH), with its lone pairs of electrons on the oxygen atom, serves as an effective Lewis base, donating an electron pair to the empty p-orbital of boron to form a stable, yet reactive, coordination complex: BF₃·MeOH.[1][2]

This complexation serves two primary purposes:

-

Taming Reactivity: It makes the potent Lewis acidity of BF₃ manageable in a liquid form.

-

Enhancing Solubility: The complex is soluble in organic solvents, facilitating its use in a wide range of reactions.[3]

The acidity and high conductivity of the BF₃-methanol system are attributed to the formation of ionic species in solution, such as [CH₃OH₂]⁺ and [CH₃OBF₃]⁻, particularly when the methanol-to-BF₃ ratio is greater than 2:1.[4] It is this dynamic equilibrium that makes the solution a highly effective catalyst.

Comparative Analysis: BF₃·Methanol vs. BF₃·Etherate

While both BF₃·MeOH and its well-known counterpart, Boron Trifluoride Etherate (BF₃·OEt₂), provide a source of BF₃, the nature of the coordinating ligand imparts distinct properties. Diethyl ether is a weaker Lewis base than methanol, which generally results in a higher equilibrium concentration of free BF₃ for the etherate complex.[5] This often translates to higher reactivity for BF₃·OEt₂ in reactions demanding strong Lewis acidity, such as Friedel-Crafts alkylations.[5]

Conversely, BF₃·MeOH excels in reactions where methanol itself is a reactant, most notably in the esterification of carboxylic acids to form fatty acid methyl esters (FAMEs).[5][6] In these applications, it provides high efficiency and can lead to cleaner reaction profiles.

| Property | This compound (BF₃·MeOH) | Boron Trifluoride Etherate (BF₃·OEt₂) |

| CAS Number | 373-57-9[7] | 109-63-7[8] |

| Appearance | Colorless to pale yellow liquid[6][9] | Colorless to light yellow fuming liquid[5] |

| Boiling Point | Decomposes (approx. 60-65°C)[9] | 126 °C[5][8] |

| Stability | Less stable; sensitive to moisture and heat[5] | Relatively stable, but moisture-sensitive[5] |

| Lewis Acidity | Generally considered milder[5] | Generally considered stronger[5] |

| Primary Applications | Esterification, transesterification (FAMEs), deprotection of acetylated amines[7][10] | Friedel-Crafts reactions, epoxide ring-opening, aldol reactions[5] |

Synthesis and Preparation: A Controlled Approach

The preparation of BF₃·MeOH solution is an exothermic process that requires careful control of temperature and moisture. The primary method involves the direct reaction of anhydrous methanol with boron trifluoride gas. It is critical to use anhydrous reagents and a moisture-free apparatus to prevent the formation of hydrofluoric acid and other corrosive byproducts.

Visualization of the Synthesis Reaction

The formation of the complex is a classic Lewis acid-base adduct reaction.

Caption: Lewis acid-base reaction forming the BF₃·Methanol complex.

Experimental Protocol: Synthesis from BF₃ Gas

This protocol describes the preparation of approximately 500 mL of a 14% (w/w) BF₃·MeOH solution. All operations must be performed in a certified chemical fume hood.

Materials:

-

Boron trifluoride gas (lecture bottle or cylinder with regulator)

-

Anhydrous methanol (≥99.8%)

-

Two-neck round-bottom flask (1 L), oven-dried

-

Gas dispersion tube (fritted bubbler)

-

Septum

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Mineral oil bubbler (for monitoring gas flow)

-

Sodium hydroxide or soda lime trap (for unreacted BF₃)

-

Tygon tubing

Workflow Diagram:

Caption: Decision workflow for managing a BF₃·Methanol spill.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area. [11]Keep containers tightly sealed under an inert atmosphere (nitrogen) and protect from moisture and physical damage. [12]* Disposal: All waste containing BF₃·MeOH is considered hazardous. [13]Collect liquid and solid waste in separate, clearly labeled, and sealed containers for disposal via your institution's environmental health and safety office. [14][13]Do not pour down the drain.

Application in Practice: Protocol for Fatty Acid Methyl Ester (FAME) Synthesis

One of the most common applications of BF₃·MeOH is the preparation of FAMEs from lipids for analysis by gas chromatography (GC). [15][16] Protocol: FAME Preparation for GC Analysis

-

Sample Preparation: Place 15-20 mg of the lipid or fatty acid sample into a reaction vial or ampule. [17]2. Saponification (for glycerides): If starting with oils or fats, add 1 mL of 0.5 N methanolic NaOH. Heat at 85-100°C for 5-10 minutes until fat globules disappear. 3. Esterification: Cool the sample to room temperature. Add 1-2 mL of 14% BF₃·MeOH solution. [17]4. Reaction: Seal the vial and heat at 100°C for 7-10 minutes. [17]5. Extraction: Cool the vial to room temperature. Add 1 mL of n-hexane and approximately 1-2 mL of saturated NaCl solution (brine). [17]6. Phase Separation: Agitate the vial to extract the FAMEs into the upper hexane layer. Allow the layers to separate. [17]7. Analysis: Carefully transfer the upper hexane layer to a GC vial. If necessary, dry the solution with a small amount of anhydrous sodium sulfate before analysis.

References

- Shandong Heyi Gas Co., Ltd. (2025, March 11).

- Fisher Scientific. (2010, November 16).

- Benchchem. (2025). A Comparative Guide for Researchers: Boron Trifluoride Etherate vs.

- HIMEDIA. (2025, May 12). Safety Data Sheet: this compound complex, 11-16% in methanol.

- Merck Millipore. Boron trifluoride-methanol complex MSDS - 801663.

- IndiaMART. This compound Complex For Synthesis.

- Honeywell. (2024, February 6). SAFETY DATA SHEET this compound Complex.

- Santa Cruz Biotechnology.

- Chem-Impex. Boron trifluoride-methanol solution, 12 - 16% (1.5M) in methanol.

- Wang, L., et al. Study of the reaction between this compound complex and sodium methoxide. Transition Metal Chemistry.

- Finetech Industry Limited.

- ECHEMI.

- Guidechem. This compound complex 2802-68-8 wiki.

- Sigma-Aldrich. (2025, May 20).

- Merck Millipore.

- Benchchem. (2025). Navigating the Safe Handling of this compound Complex: A Comprehensive Guide.

- CymitQuimica. CAS 373-57-9: this compound complex.

- Sigma-Aldrich. Boron trifluoride-methanol complex (20% solution in methanol) for synthesis.

- AOAC. (1980). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Official methods of analysis of the Association of Official Analytical Chemists (13th Ed.).

- Wikipedia.

- ChemicalBook. (2025, January 27). Boron trifluoride-methanol solution Chemical Properties,Uses,Production.

- Sigma-Aldrich. Boron trifluoride-methanol 14 methanol 373-57-9.

- Guidechem. What is Boron trifluoride-methanol solution? - FAQ.

- ECHEMI. 373-57-9, this compound complex Formula.

- ResearchGate. (2016, February 3).

- Paasivirta, J., & Brownstein, S. (1965). Exchange Reactions in the System Boron Trifluoride-Methanol. Journal of the American Chemical Society, 87(16), 3593-3595.

- Sigma-Aldrich. Boron trifluoride-methanol 14 methanol 373-57-9.

- Sigma-Aldrich. Boron trifluoride-methanol solution (B1252)

- Occupational Safety and Health Administr

- Guidechem.

Sources

- 1. CAS 373-57-9: this compound complex [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. indiamart.com [indiamart.com]

- 7. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 8. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. 三氟化硼-甲醇络合物 (20% solution in methanol) for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 15. Boron trifluoride-methanol solution | 373-57-9 [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Boron Trifluoride Methanol Complex: A Senior Application Scientist's In-depth Guide to a Versatile Lewis Acid Catalyst

Introduction: Beyond a Simple Reagent, A Strategic Catalytic Tool

For researchers and professionals in the intricate world of organic synthesis and drug development, the selection of a catalyst is a decision that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. Among the arsenal of Lewis acids, the boron trifluoride methanol complex (BF₃·MeOH) emerges not merely as a reagent, but as a strategic tool of significant versatility.[1][2] While often pigeonholed into its role in the routine preparation of fatty acid methyl esters (FAMEs) for gas chromatography, its utility extends far beyond this foundational application.[3][4] This guide aims to provide a comprehensive, field-proven perspective on BF₃·MeOH, moving beyond simple protocols to explore the causality behind its catalytic power, its operational nuances, and its strategic deployment in modern synthesis.

This document is structured to provide a holistic understanding, from the fundamental chemistry of the complex to its practical application, troubleshooting, and safe handling. We will delve into the mechanistic underpinnings of its catalytic activity, present validated protocols for key transformations, and offer insights gleaned from years of application-focused research.

The Nature of the Catalyst: Understanding the BF₃·MeOH Adduct

The efficacy of the this compound complex stems from the synergistic interaction between a potent Lewis acid and a protic Lewis base.[3][4]

-

Boron Trifluoride (BF₃): The central boron atom in BF₃ is electron-deficient, possessing an empty p-orbital, which makes it a strong electrophile and a powerful Lewis acid, readily accepting a pair of electrons.[3][4]

-

Methanol (CH₃OH): As a Lewis base, the oxygen atom in methanol possesses lone pairs of electrons that it can donate.[3]

The reaction between these two forms a stable, yet reactive, coordination complex or adduct, BF₃·CH₃OH.[4] This complexation serves two primary purposes: it tames the reactivity of the highly toxic and corrosive BF₃ gas, making it a manageable liquid reagent, and it modulates the Lewis acidity, creating a catalyst with a unique performance profile.[1][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties is paramount for its effective use and safe handling.

| Property | Value | References |

| CAS Number | 373-57-9 | [1] |

| Molecular Formula | CH₄BF₃O | [6] |

| Appearance | Colorless to pale yellow/amber liquid | [4][5][6] |

| Common Concentrations | 10-14% (w/w) BF₃ in methanol | [4] |

| Stability | Moisture-sensitive; reacts violently with water. Stable for up to 2 years when stored correctly. | [4] |

| Storage | Store in a cool (2-8°C), dry, well-ventilated place under an inert atmosphere (e.g., nitrogen). Keep container tightly sealed. | [6] |

The Heart of the Matter: Catalytic Mechanism in Action

The primary role of BF₃·MeOH as a catalyst is to activate electrophiles, most commonly the carbonyl group in carboxylic acids and esters.[3] The electron-deficient boron atom coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[7][8]

Mechanism: Esterification of a Carboxylic Acid

The esterification of a carboxylic acid with methanol is a cornerstone application of BF₃·MeOH. The process can be visualized as a series of equilibrium steps, driven to completion by the reaction conditions.

Caption: BF₃-catalyzed esterification of a carboxylic acid.

In transesterification , the mechanism is analogous. The BF₃ catalyst activates the carbonyl group of the existing ester, facilitating nucleophilic attack by methanol, which displaces the original alcohol group to form the new methyl ester.[3]

Core Applications in Research and Drug Development

While BF₃·MeOH is a versatile catalyst, its applications are particularly pronounced in areas requiring efficient methylation or reactions in the presence of a protic co-catalyst.

Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

This is the most well-documented application of BF₃·MeOH.[4] The conversion of non-volatile fatty acids and their glycerides into volatile FAMEs is a mandatory step for their analysis by gas chromatography.[3] The BF₃·MeOH method is favored for its speed and efficacy in handling both free fatty acids and acylglycerols.[3] It is a robust method applicable to a wide range of samples, from vegetable oils to biological tissues.[1][9]

Deprotection of Functional Groups

In the multi-step syntheses common in drug development, the selective removal of protecting groups is critical. BF₃·MeOH serves as a mild and powerful reagent for the deprotection of acetylated amines (N-acetyl groups), yielding the free amine under conditions that may preserve other sensitive functionalities.[1][4][5] This is particularly useful in the synthesis of complex molecules like dyes or pharmaceutical intermediates.[1][5]

Broader Synthetic Utility

The utility of BF₃·MeOH extends to other important transformations in organic synthesis:

-

Acylation and Alkylation: As a classic Lewis acid, it can catalyze Friedel-Crafts type acylation and alkylation reactions, crucial for forming carbon-carbon bonds in the synthesis of aromatic ketones and other intermediates.[2]

-

Polymerization: It can initiate the polymerization of unsaturated compounds like olefins.[2][3]

-

Heterocyclic Synthesis: Lewis acids are instrumental in the synthesis of heterocyclic frameworks, which form the core of a vast number of pharmaceuticals. While less common than other Lewis acids for this purpose, BF₃·MeOH can be employed in specific cyclization and condensation reactions.

Field-Validated Experimental Protocols

Trustworthiness in methodology is paramount. The following protocols are based on established and widely cited procedures, designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Preparation of FAMEs from Lipids for GC Analysis

This protocol is a standard and reliable method for the quantitative conversion of lipids (e.g., from oils or extracted tissues) to FAMEs.[10]

Materials:

-

Lipid Sample (15-50 mg)

-

0.5 M Sodium Hydroxide in Methanol

-

14% Boron Trifluoride in Methanol (BF₃·MeOH) solution

-

n-Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reflux condenser and round-bottom flask (or screw-cap culture tube)

-

Heating source (water bath or heating block)

Step-by-Step Methodology:

-

Saponification (for glycerides):

-

Accurately weigh 15-50 mg of the lipid sample into a round-bottom flask or a heavy-walled, Teflon-lined screw-cap tube.

-

Add 2 mL of 0.5 M NaOH in methanol.

-

Attach the condenser (if using a flask) or seal the tube and heat at 85-100°C for 5-10 minutes, or until the fat globules have disappeared. This step hydrolyzes the ester bonds of triglycerides, liberating the fatty acids as sodium salts.

-

-

Esterification:

-

Cool the flask slightly and add 2-3 mL of 14% BF₃·MeOH solution through the condenser.

-

Continue to heat (reflux/sealed tube) for an additional 2-5 minutes.[6] This is the critical step where the BF₃ catalyzes the methylation of the free fatty acids.

-

-

Extraction:

-

Add 2 mL of n-hexane through the top of the condenser and boil for one more minute to ensure the FAMEs are extracted into the nonpolar solvent.

-

Remove the reaction vessel from the heat and allow it to cool to room temperature.

-

Add 5-10 mL of saturated NaCl solution to the vessel. This serves to quench the reaction and increase the polarity of the aqueous/methanolic phase, forcing the nonpolar FAMEs into the hexane layer.

-

Stopper the flask/tube and shake vigorously for 30 seconds.

-

Allow the layers to separate. The upper layer is the hexane containing the FAMEs.

-

-

Sample Preparation for GC:

-

Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

The sample is now ready for GC analysis. If necessary, the solution can be concentrated under a gentle stream of nitrogen or diluted to the appropriate concentration for injection.

-

Caption: Experimental workflow for FAME preparation.

Expert Insights: Troubleshooting and Method Limitations

A senior scientist understands that no method is perfect. Recognizing the limitations of the BF₃·MeOH method is crucial for accurate data interpretation and method selection.

Potential Pitfalls and Solutions:

| Issue | Cause | Solution & Causality |

| Incomplete Reaction / Low Yield | Presence of Water: Water competes with methanol as a nucleophile and can hydrolyze the catalyst, inhibiting the reaction.[7][8] | Ensure all glassware is oven-dried and use anhydrous solvents. A water scavenger like 2,2-dimethoxypropane can be added, which reacts with water to form acetone and methanol, driving the equilibrium towards ester formation.[8] |

| Insufficient Reaction Time/Temp: Esterification of sterically hindered or free fatty acids can be slower.[7][11] | Increase reaction time or temperature cautiously. Monitor reaction completion by analyzing aliquots over time until the product peak area no longer increases.[7] | |

| Artifact Formation | Methoxy Artifacts: The strong acidity can promote the addition of methanol across double bonds in unsaturated fatty acids, creating methoxy-substituted FAMEs.[11][12] | Use the mildest effective conditions (lower temperature, shorter time). For highly sensitive unsaturated fatty acids, consider a milder, base-catalyzed method (e.g., sodium methoxide) if free fatty acids are not present. |

| Isomerization: Conjugated double bonds or other sensitive functional groups can be isomerized or destroyed under the harsh acidic conditions.[8][12] | This method is not suitable for fatty acids with epoxy, hydroperoxy, cyclopropyl, or conjugated polyunsaturated groups.[12] An alternative, less harsh derivatization method should be chosen. | |

| Poor Extraction | Insufficient Phase Separation: Emulsions can form, or the FAMEs may not efficiently partition into the hexane layer. | Adding a saturated salt solution (brine) is critical as it increases the ionic strength of the aqueous layer, "salting out" the organic components and improving phase separation. |

Comparative Analysis: BF₃·MeOH vs. Alternatives

The choice of catalyst is context-dependent. While BF₃·MeOH is a powerful tool, it is not always the optimal choice.

| Catalyst | Primary Use | Advantages | Disadvantages |

| BF₃·MeOH | Esterification & Transesterification (especially with FFAs) | Fast, effective for both free fatty acids and glycerides.[3] | Harshly acidic; can cause artifacts and destroy sensitive groups.[12][13] |

| Methanolic HCl | Esterification & Transesterification | Less volatile and less expensive than BF₃·MeOH. Effective substitute in many cases.[13] | Can still be harsh. May be less efficient for some unusual fatty acids.[13] |

| Base Catalysts (e.g., NaOMe) | Transesterification (of glycerides) | Very fast and efficient under mild conditions. Fewer side reactions with unsaturated fats. | Ineffective for free fatty acids (forms soaps). Requires low water and FFA content. |

| BF₃·OEt₂ (Etherate) | General Lewis Acid Catalysis (e.g., Glycosylation) | Stronger Lewis acid in many contexts, more stable than BF₃·MeOH. | Not ideal for methanol-based esterifications as it introduces a competing ether ligand. |

Safety as a Self-Validating System

The hazardous nature of BF₃·MeOH necessitates that safety protocols are treated as an integral part of the experimental design.[1] Failure to adhere to safety measures invalidates any experimental result by jeopardizing the researcher.

-

Handling: Always handle BF₃·MeOH in a certified chemical fume hood. It is corrosive, toxic, and flammable.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile are recommended).

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. Ensure the container is tightly sealed under an inert atmosphere.[6]

-

Spills: For small spills, absorb with a neutral, non-combustible material like sand or vermiculite. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: All waste containing BF₃·MeOH is considered hazardous. Collect in clearly labeled, sealed containers for disposal through your institution's environmental health and safety office. Do not pour down the drain.

Conclusion

The this compound complex is a powerful and efficient Lewis acid catalyst with a well-established role in organic and analytical chemistry.[1][2][3] Its primary application in the preparation of fatty acid methyl esters is a testament to its reliability and speed. However, as senior scientists and drug development professionals, we must look beyond the routine. By understanding the underlying reaction mechanisms, recognizing the limitations, and adhering strictly to safety protocols, we can leverage BF₃·MeOH not just as a reagent, but as a precision tool. Its utility in deprotection and other synthetic transformations highlights its potential in more complex synthetic campaigns. The key to its successful application lies in a deep understanding of its chemistry, allowing for informed decisions on when to deploy it and when to choose a milder or more selective alternative from the synthetic chemist's toolkit.

References

-

PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD . Central Institute of Fisheries Technology. [Link]

-

What is this compound complex and its applications? . Shandong Heyi Gas Co., Ltd.. [Link]

-

Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in f . USDA ARS. [Link]

-

Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol . Semantic Scholar. [Link]

-

Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf . PubMed. [Link]

-

Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation . PMC - NIH. [Link]

-

Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel . MDPI. [Link]

-

Development, Scope, and Catalyst Selection in Boron-Catalyzed Iter- ative Glycosylation . ChemRxiv. [Link]

-

(PDF) Revisiting Glycosylations Using Glycosyl Fluoride by BF 3 ·Et 2 O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover . ResearchGate. [Link]

-

Solvent free esterification reactions using Lewis acids in solid phase catalysis . Universidad de Sonora. [Link]

-

Kinetics of Transesterification Processes for Biodiesel Production . OUCI. [Link]

-

(PDF) Why I dislike boron trifluoride-methanol . ResearchGate. [Link]

-

Trouble developing a method using BF3 to convert fatty acids to esters : r/chemistry . Reddit. [Link]

-

Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol . PubMed. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery . RSC Publishing. [Link]

-

(PDF) Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water . ResearchGate. [Link]

-

Synthesis of Imidazole Adducts of BH3, BF3, and B3H7 and Comparison of Their Nucleophilic Substitution Reaction Activity | Request PDF . ResearchGate. [Link]

-

Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin . MDPI. [Link]

-

Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol | Request PDF . ResearchGate. [Link]

-

Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

-

(PDF) Studies On Kinetics And Modeling Of Base Catalyzed Transesterification Process With Methanol In The Production Of Biodiesel From Soya-Bean Oil . ResearchGate. [Link]

-

Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy . PMC - NIH. [Link]

-

Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource . MDPI. [Link]

-

Protecting Groups . University of Evansville. [Link]

-

Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors . PMC - NIH. [Link]

-

Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo . ChemRxiv. [Link]

-

Protecting Groups – A Necessary Evil? . Dalhousie University. [Link]

-

Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes . PMC - NIH. [Link]

Sources

- 1. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 373-57-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boron trifluoride-methanol solution | 373-57-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ars.usda.gov [ars.usda.gov]

Navigating the Labyrinth: A Technical Guide to the Safe Handling of Boron Trifluoride Methanol Complex

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Dual-Threat Profile

Boron trifluoride methanol complex (BF₃·MeOH) is a versatile and powerful reagent, widely employed in organic synthesis.[1][2] However, its utility is intrinsically linked to its significant and multifaceted hazards. A thorough understanding of these risks is the bedrock of safe laboratory practice.

The primary danger of BF₃·MeOH lies in its dual-threat nature, stemming from the combined toxicities of its constituent components: boron trifluoride (a corrosive Lewis acid) and methanol (a toxic and flammable solvent).[1][3] Upon contact with moisture, including atmospheric humidity or biological tissues, the complex can hydrolyze, liberating these hazardous precursors.[1]

Key Hazards Include:

-

Corrosivity: The complex is highly corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][5][6][7][8][9][10] This corrosive action is a direct result of the strong Lewis acidity of boron trifluoride and its hydrolysis to form corrosive acids like fluoroboric acid.[4]

-

Toxicity: BF₃·MeOH is toxic if swallowed, inhaled, or absorbed through the skin.[3][4][6][8][11] Methanol is a known neurotoxin, targeting the optic nerve and central nervous system, and can be fatal if ingested.[3][7][10] Boron trifluoride and its hydrolysis products can also cause systemic toxicity.[3]

-

Flammability: The complex is a combustible liquid, and its vapor can form explosive mixtures with air.[4][5][6][7][8] The presence of methanol significantly contributes to its flammability.[4]

-

Reactivity: It reacts violently with water, liberating flammable methanol vapor and corrosive acids.[4][7][8][9] It is also incompatible with strong oxidizing agents, bases, and certain metals.[7][8]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with BF₃·MeOH, a multi-layered safety strategy, known as the hierarchy of controls, must be implemented. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the hazard. For BF₃·MeOH, the following are non-negotiable:

-

Chemical Fume Hood: All manipulations of BF₃·MeOH must be conducted in a certified chemical fume hood with a face velocity of 80-125 feet per minute.[1] This is critical to prevent the inhalation of toxic and corrosive vapors.[12]

-

Ventilation: Adequate general laboratory ventilation is also essential to prevent the accumulation of flammable vapors.[4][6]

-

Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where BF₃·MeOH is handled.[7][13]

Administrative Controls: Safe Work Practices

Administrative controls are the established procedures and policies that minimize exposure risk.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving BF₃·MeOH are essential. These should be read and understood by all personnel before commencing work.

-

Restricted Access: Limit the quantity of BF₃·MeOH in the work area to the minimum amount required for the procedure.[14]

-

Designated Work Area: Clearly demarcate the area where BF₃·MeOH is being used.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are primary, a robust PPE ensemble is crucial for safeguarding against accidental exposure.

| PPE Component | Specifications | Rationale |

| Eye and Face Protection | Tightly fitting chemical splash goggles and a face shield.[1][5] | Protects against splashes of the corrosive liquid and its vapors. |

| Skin Protection | Flame-retardant lab coat and impervious gloves. A chemical-resistant apron is also recommended.[1][5] | Prevents skin contact with the corrosive and toxic liquid. |

| Gloves | Neoprene or PVC gloves are recommended. Double-gloving (e.g., with two pairs of nitrile gloves) can provide additional protection for short-duration tasks.[1][4] | Provides a chemical barrier against skin absorption. Inspect gloves before each use. |

| Respiratory Protection | A NIOSH-approved full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) or a self-contained breathing apparatus (SCBA) may be required for emergency situations or when engineering controls are insufficient.[1][4] | Protects the respiratory system from harmful vapors. |

Step-by-Step Protocols for Safe Handling and Storage

Handling Protocol

The following workflow outlines the critical steps for safely handling BF₃·MeOH.

Caption: A logical workflow for the safe handling of this compound Complex.

Storage Requirements

Proper storage is critical to prevent accidents and maintain the integrity of the reagent.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[4][6][13] The storage area should be designed for flammable liquids.[4]

-

Containers: Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[4][6]

-

Incompatibilities: Store away from water, strong oxidizing agents, bases, and alkali metals.[7][8]

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is crucial.

Spill Response

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 373-57-9: this compound complex [cymitquimica.com]

- 3. honeywell-pmt.com [honeywell-pmt.com]

- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 5. echemi.com [echemi.com]

- 6. himediadownloads.com [himediadownloads.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

A Technical Guide to the Lewis Acid-Base Chemistry of Boron Trifluoride and Methanol: Mechanism, Speciation, and Catalytic Applications

This guide provides a comprehensive examination of the fundamental Lewis acid-base reaction between boron trifluoride (BF₃) and methanol (CH₃OH). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural overview to deliver an in-depth analysis of the underlying chemical principles, the nature of the resulting adducts, and the mechanistic pathways through which this versatile reagent catalyzes key organic transformations. By synthesizing foundational theory with practical application, we aim to equip the reader with the expert-level understanding required to effectively harness the BF₃-methanol system in complex synthetic challenges.

The Fundamental Interaction: A Classic Lewis Acid-Base Adduct Formation

The reaction between boron trifluoride and methanol is a quintessential example of Lewis acid-base chemistry. The efficacy and unique reactivity of the resulting complex are rooted in the distinct electronic properties of each component.

Boron Trifluoride: The Archetypal Lewis Acid

Boron trifluoride (BF₃) is a potent Lewis acid, a characteristic that arises from the electron-deficient nature of its central boron atom.[1][2] In its ground state, the boron atom in BF₃ possesses only six valence electrons, leaving it with a vacant p-orbital and a strong propensity to accept an electron pair to satisfy its octet.[1][3] This inherent electrophilicity is the driving force behind its reactivity and its broad utility as a catalyst in organic synthesis.[4]

Methanol: A Prototypical Lewis Base

Methanol (CH₃OH), conversely, acts as a classic Lewis base.[2][3] The oxygen atom in methanol has two lone pairs of electrons. One of these non-bonding electron pairs can be readily donated to an electron-deficient center, such as the boron atom in BF₃.[3][5]

The Primary Reaction: Coordinate Bond Formation

The core reaction is initiated by the donation of a lone pair of electrons from the oxygen atom of methanol to the empty p-orbital of the boron atom in BF₃.[3][5] This interaction forms a stable, coordinate covalent bond, resulting in the formation of a Lewis acid-base adduct, also known as a coordination complex.[1][2] This initial complexation is an exothermic process and is fundamental to all subsequent chemistry.[1]

Figure 1: Formation of the BF₃·CH₃OH Lewis adduct.

Speciation in Solution: Beyond the 1:1 Adduct

While the 1:1 adduct (BF₃·CH₃OH) is the primary species formed, the composition of a boron trifluoride methanol solution is more complex and highly dependent on the stoichiometry of the reactants.[1] Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), has been crucial in elucidating the various species present in solution.[5]

-

1:1 Adduct (BF₃·CH₃OH): This is the primary coordination complex formed.[1][2]

-

1:2 Adduct (BF₃·2CH₃OH): In the presence of excess methanol, a second methanol molecule can associate with the primary adduct through hydrogen bonding.[1]

-

Ionic Species: At methanol-to-boron trifluoride molar ratios greater than 2:1, the solution can contain the conjugate base of the 1:1 adduct, methoxytrifluoroborate ([CH₃OBF₃]⁻), and the conjugate acid of methanol, the methyloxonium ion ([CH₃OH₂]⁺).[5] The formation of these ionic species can significantly influence the solution's reactivity and catalytic activity.

Figure 2: Equilibrium species in the BF₃-methanol system.

Physicochemical Properties

Commercially available BF₃-methanol solutions are typically colorless to pale yellow liquids with a pungent odor.[5] They are moisture-sensitive and react violently with water, necessitating careful handling under anhydrous conditions.[5][6]

| Property | Value / Description | Reference(s) |

| CAS Number | 373-57-9 | [2][7] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Common Conc. | 10-14% (w/w) BF₃ in methanol | [5] |

| Reactivity | Reacts violently with water; sensitive to moisture and heat | [5][7] |

| Solubility | Soluble in many organic solvents | [2][5] |

Table 1: Key physicochemical properties of the BF₃-methanol solution.

The Catalytic Mechanism in Esterification

One of the most powerful applications of the BF₃-methanol system is its use as a catalyst for the esterification of carboxylic acids and the transesterification of esters.[1][5][8] This is particularly valuable for the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography.[5][9] The complex acts as an efficient source of the Lewis acid, which activates the carbonyl group of the carboxylic acid, rendering it highly susceptible to nucleophilic attack.

The catalytic cycle proceeds through the following key steps:

-

Lewis Acid Activation: The BF₃ catalyst coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule.

-

Deprotonation & Regeneration: The final deprotonation step yields the methyl ester product and regenerates the BF₃ catalyst, allowing it to re-enter the catalytic cycle.

Figure 3: Catalytic cycle for BF₃-mediated esterification.

This catalytic process is highly efficient, with reactions often reaching completion in minutes under reflux conditions.[1] While BF₃-methanol is highly effective, its strong acidity can sometimes lead to the formation of methoxy artifacts or isomerization of unsaturated fatty acids, a critical consideration when analyzing complex lipids.[10][11]

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is employed to probe the mechanism and quantify the properties of the BF₃-methanol system.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying the various boron-containing species in solution.[5] ¹¹B NMR is particularly diagnostic, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. Changes in ¹H and ¹⁹F NMR spectra also provide evidence for adduct formation and the presence of ionic species.[12]

Quantifying Lewis Acidity: The Gutmann-Beckett Method

The Gutmann-Beckett method is a standard experimental protocol for quantifying the Lewis acidity of a substance in solution by determining its Acceptor Number (AN).[4] It uses triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule. The interaction of the Lewis acid with the oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal, which is directly proportional to the Lewis acidity.

| Lewis Acid | Acceptor Number (AN) | Reference(s) |

| BF₃ (free) | 89 | [4] |

| BF₃·CH₃OH (complex) | Attenuated vs. free BF₃ | [4] |

| Methanol (CH₃OH) | 37.6 | [4] |

Table 2: Comparative Acceptor Numbers (AN) as a measure of Lewis acidity. The AN for the BF₃·CH₃OH complex is expected to be significantly higher than methanol alone but lower than free BF₃.

-

Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of triethylphosphine oxide (Et₃PO) in a dry, deuterated, non-coordinating solvent (e.g., CD₂Cl₂).

-

Reference Spectrum: Acquire a ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_ref).

-

Adduct Formation: To this solution, add a stoichiometric equivalent of the Lewis acid to be tested (e.g., the BF₃-methanol complex).

-

Sample Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.

-

Calculation: Calculate the chemical shift difference (Δδ = δ_sample - δ_ref). The Acceptor Number is calculated using the formula: AN = 2.21 × Δδ.

Computational Insights: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable mechanistic insights.[13][14] DFT calculations can be used to:

-

Model the geometries of reactants, intermediates, transition states, and products.[15]

-

Calculate the relative energies of different reaction pathways, helping to determine the most favorable mechanism.[14][15]

-

Investigate the role of the solvent in the reaction, which can be critical for understanding reactivity in solution.[16]

Theoretical studies on related BF₃-catalyzed reactions confirm that the Lewis acid-substrate complex is the key starting point, from which various pathways, including concerted or stepwise mechanisms involving zwitterionic intermediates, can proceed.[14][17]

Practical Applications in Drug Development and Synthesis

The BF₃-methanol complex is more than a laboratory curiosity; it is a workhorse reagent with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Key Synthetic Applications

-

Esterification: As detailed, it is a superior reagent for creating methyl esters, often under mild conditions, which is crucial for both analytical derivatization and synthetic transformations.[8]

-

Deprotection: It serves as a mild and effective reagent for the deprotection of certain protecting groups, notably for the cleavage of acetylated amines to furnish free amino groups.[5][18] This selectivity is valuable in multi-step syntheses.

-

Etherification: The complex can catalyze the formation of ethers from alcohols, where the Lewis acid activates an alcohol to facilitate nucleophilic attack by another.[4][19]

Comparison with Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ is another commonly used, commercially available source of BF₃.[7][20] The choice between the methanol and etherate complex depends on the specific reaction.

-

Reactivity: BF₃·OEt₂ is generally considered a stronger Lewis acid because diethyl ether is a weaker Lewis base than methanol. This results in a higher equilibrium concentration of free BF₃, leading to greater reactivity in reactions like Friedel-Crafts alkylations.[7]

-

Stability: BF₃·OEt₂ is relatively more stable than the methanol complex.[7]

-

Application: BF₃-methanol is often the preferred reagent for esterifications and transesterifications, especially for FAMEs analysis.[1][7]

-

Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap reaction vial.

-

Reagent Addition: Add 2 mL of a 12-14% BF₃-methanol solution to the vial.[1]

-

Reaction: Seal the vial tightly and heat at 100 °C for 10 minutes in a heating block or water bath.

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated aqueous NaCl solution. Vortex thoroughly for 1 minute.

-

Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

-

Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Figure 4: Standard workflow for FAMEs preparation using BF₃-methanol.

Conclusion

The reaction between boron trifluoride and methanol is a rich and complex interplay of Lewis acid-base chemistry. The formation of the initial BF₃·CH₃OH adduct is just the beginning, leading to a dynamic equilibrium of species in solution that collectively act as a powerful catalytic system. Its ability to efficiently activate carbonyl groups makes it an indispensable tool for esterification and transesterification, while its utility in deprotection and other transformations highlights its versatility. For the modern researcher and drug development professional, a deep, mechanistic understanding of this reagent system is crucial for its intelligent and effective application in solving complex synthetic problems.

References

- Benchchem. An In-Depth Technical Guide to the Chemical Properties and Applications of BF3-Methanol Solutions.

- Shandong Heyi Gas Co., Ltd. (2025). What is this compound complex and its applications?.

- Benchchem. A Comparative Guide for Researchers: Boron Trifluoride Etherate vs. This compound as Lewis Acid Catalysts.

- Benchchem. This compound | 373-57-9.

- Gauth. The Lewis acid-base reaction that takes place when Methanol reacts with BF3.

- CymitQuimica. CAS 373-57-9: this compound complex.

- Guidechem. This compound complex 2802-68-8 wiki.

- Heyi Gas. This compound Complex 373-57-9.

- Semantic Scholar. DFT Mechanistic Investigation into BF3-Catalyzed Alcohol Oxidation by a Hypervalent Iodine(III) Compound.

- Sigma-Aldrich. SUPELCO.

- Benchchem. An In-depth Technical Guide to the Lewis Acidity of the this compound Complex.

- MedCrave online. (2019). Boron trifluoride etherate in organic synthesis.

- Journal of the American Chemical Society. (1996). The Reaction of α-Diazo-β-hydroxy Esters with Boron Trifluoride Etherate: Generation and Rearrangement of Destabilized Vinyl Cations. A Detailed Experimental and Theoretical Study.

- Sigma-Aldrich. Boron trifluoride-methanol complex (20% solution in methanol) for synthesis.

- Wikipedia. Boron trifluoride etherate.

- PubMed. (2014). Theoretical study on the BF3-catalyzed Meinwald rearrangement reaction.

- Request PDF. (2025). Theoretical Study on the BF3-Catalyzed Meinwald Rearrangement Reaction.

- NIH. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity.

- Benchchem. Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method for Fatty Acid Analysis.

- USDA ARS. Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage samples.

- ResearchGate. (2025). Boron Trifluoride⋅Diethyl Ether-Catalyzed Etherification of Alcohols: A Metal-Free Pathway to Diphenylmethyl Ethers | Request PDF.

- ChemRxiv. Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water.

Sources

- 1. This compound | 373-57-9 | Benchchem [benchchem.com]

- 2. CAS 373-57-9: this compound complex [cymitquimica.com]

- 3. Solved: the Lewis acd -base reaction that takes place when Methanol reacts with BFs [Chemistry] [gauthmath.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. [PDF] DFT Mechanistic Investigation into BF3-Catalyzed Alcohol Oxidation by a Hypervalent Iodine(III) Compound | Semantic Scholar [semanticscholar.org]

- 14. Theoretical study on the BF3-catalyzed Meinwald rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BF3 Methanol Complex, this compound Complex, CAS 2802-68-8 | Heyi Gas [heyigasglobal.com]

- 19. researchgate.net [researchgate.net]

- 20. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hazards and Toxicity of Boron Trifluoride Methanol Solution

Introduction

Boron trifluoride methanol solution (BF₃·MeOH) is a highly effective and widely utilized reagent in organic synthesis, particularly valued as a Lewis acid catalyst for reactions such as esterification, alkylation, and isomerization.[1][2] While indispensable in many research, development, and manufacturing settings, its utility is counterbalanced by significant and complex hazards. This guide provides an in-depth technical examination of the physicochemical properties, toxicological mechanisms, and critical safety protocols associated with BF₃·MeOH, designed for the scientists and professionals who handle this potent chemical. Understanding the dual nature of its toxicity—stemming from both the corrosive boron trifluoride and the metabolic poison methanol—is the first and most critical step toward ensuring safe and effective use.

Section 1: Physicochemical Properties and Inherent Reactivity

This compound solution is not a simple mixture but a complex where methanol acts as a Lewis base, donating a pair of electrons to the electron-deficient boron trifluoride.[3] This interaction tames the gaseous, highly reactive BF₃ into a more manageable liquid form. However, the complex remains highly reactive, particularly with atmospheric moisture.

Key Reaction: Hydrolysis The primary chemical hazard stems from its violent reaction with water.[4] Upon contact with moisture, the complex hydrolyzes to form highly corrosive and toxic products, including boric acid, fluoroboric acid, and notably, hydrofluoric acid (HF).[5][6][7] This reaction is exothermic and can generate fumes and aerosols, increasing the risk of exposure.[1][3]

-

Causality: The formation of HF upon hydrolysis is a critical hazard driver. HF is a potent contact poison that can cause severe, deep-tissue burns and systemic toxicity by binding with calcium and magnesium, potentially leading to life-threatening electrolyte imbalances.[4][8]

Diagram: Hydrolysis Pathway of BF₃·MeOH

This diagram illustrates the reaction of the this compound complex with water, leading to the formation of multiple hazardous byproducts.

Caption: Hydrolysis of BF₃·MeOH yields corrosive and toxic products.

Section 2: Dual-Mechanism Toxicology and Health Hazards

The toxicity of BF₃·MeOH is a composite of its components and hydrolysis products, presenting a complex challenge for risk assessment and medical treatment. Exposure can occur via inhalation, dermal contact, ingestion, and eye contact, each leading to severe consequences.[1][2]

Mechanism 1: Corrosive Action of Boron Trifluoride and its Hydrolysates

Upon contact with tissue, the hydrolysis reaction described above occurs almost instantly.

-